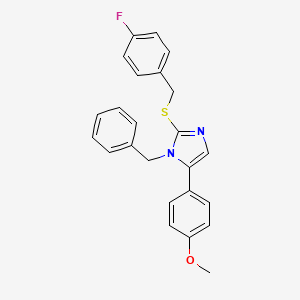![molecular formula C19H13N3O5 B2356120 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034589-19-8](/img/structure/B2356120.png)
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound with a complex structure that integrates elements of both pyrrolopyridine and chromene chemistries. The synthesis and applications of this compound have garnered interest in various scientific fields due to its potential biological activities and unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions:
Initial preparation often starts with the synthesis of the pyrrolo[3,4-b]pyridine core, which can be achieved through a series of cyclization reactions involving appropriate substituted anilines and carbonyl compounds.
The chromene component can be synthesized separately via cyclization of appropriate phenolic precursors.
These two fragments are then linked through amide bond formation under conditions such as using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
While specific industrial methods for this compound may not be widely published due to proprietary constraints, the production often scales up these laboratory methods, incorporating advanced process optimizations, solvent recycling, and green chemistry principles to minimize waste and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide undergoes a variety of chemical reactions:
Oxidation: Reacts with oxidizing agents to yield sulfoxides or sulfones at the pyrrolo[3,4-b]pyridine moiety.
Reduction: Treatment with reducing agents like sodium borohydride can lead to the reduction of the ketone groups to alcohols.
Substitution: Nucleophilic substitution can occur, particularly at activated positions within the chromene ring.
Common Reagents and Conditions
Oxidation can be performed using agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction often employs mild conditions with reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution reactions may use halogenated derivatives with bases like sodium hydride in aprotic solvents.
Major Products
Oxidation: Yields oxidized analogs with potential sulfone functionalities.
Reduction: Produces alcohol derivatives.
Substitution: Results in various substituted chromene derivatives.
Applications De Recherche Scientifique
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide has found applications across several domains:
Chemistry: As a precursor for more complex synthetic molecules and as a reagent in mechanistic studies.
Biology: Explored for its potential as an enzyme inhibitor and binding agent in protein studies.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties, particularly in preclinical settings.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mécanisme D'action
This compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors:
Molecular Targets: Often targets specific enzymes like kinases or proteases involved in disease pathways.
Pathways Involved: Can inhibit key signaling pathways that are upregulated in cancer cells, leading to reduced cell proliferation and increased apoptosis.
Comparaison Avec Des Composés Similaires
When compared to similar compounds like N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-pyran-2-carboxamide, N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide exhibits unique properties:
Uniqueness: The integration of the chromene moiety in place of the pyran ring enhances its biological activity and specificity.
Similar Compounds: Includes derivatives where the chromene is substituted with different functional groups or replaced with other heterocyclic systems, each possessing unique pharmacological profiles.
This compound's multifaceted nature and diverse reactivity make it a valuable subject of ongoing research, with the potential to yield significant insights and practical applications in various fields.
Propriétés
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5/c23-13-10-15(27-14-6-2-1-4-11(13)14)17(24)21-8-9-22-18(25)12-5-3-7-20-16(12)19(22)26/h1-7,10H,8-9H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPQHQCLMVYQDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C(=O)C4=C(C3=O)N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-dibromo-4-[(2-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2356040.png)

![3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]](/img/structure/B2356044.png)

![5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/new.no-structure.jpg)
![N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide](/img/structure/B2356047.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2356049.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2356051.png)
![N-(4-ethoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2356052.png)
![6-Fluoro-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2356054.png)

